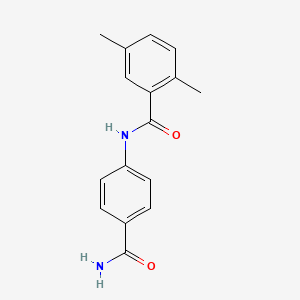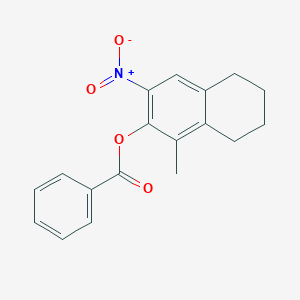
(1-Methyl-3-nitro-5,6,7,8-tetrahydronaphthalen-2-yl) benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Methyl-3-nitro-5,6,7,8-tetrahydronaphthalen-2-yl) benzoate is an organic compound that belongs to the class of nitroaromatic esters This compound is characterized by the presence of a nitro group, a methyl group, and a benzoate ester linked to a tetrahydronaphthalene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-3-nitro-5,6,7,8-tetrahydronaphthalen-2-yl) benzoate typically involves the nitration of a suitable precursor followed by esterification. One common method involves the nitration of 1-methyl-5,6,7,8-tetrahydronaphthalene using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group at the 3-position. The resulting nitro compound is then subjected to esterification with benzoic acid or its derivatives in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, using continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Methyl-3-nitro-5,6,7,8-tetrahydronaphthalen-2-yl) benzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles such as amines or alcohols.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Major Products
Reduction: (1-Methyl-3-amino-5,6,7,8-tetrahydronaphthalen-2-yl) benzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Oxidation: (1-Carboxy-3-nitro-5,6,7,8-tetrahydronaphthalen-2-yl) benzoate.
Applications De Recherche Scientifique
(1-Methyl-3-nitro-5,6,7,8-tetrahydronaphthalen-2-yl) benzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of (1-Methyl-3-nitro-5,6,7,8-tetrahydronaphthalen-2-yl) benzoate depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzoate ester moiety may also play a role in modulating the compound’s solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1-Methyl-3-nitro-5,6,7,8-tetrahydronaphthalen-2-yl) acetate: Similar structure but with an acetate ester instead of a benzoate ester.
(1-Methyl-3-nitro-5,6,7,8-tetrahydronaphthalen-2-yl) propionate: Similar structure but with a propionate ester.
(1-Methyl-3-nitro-5,6,7,8-tetrahydronaphthalen-2-yl) butyrate: Similar structure but with a butyrate ester.
Uniqueness
The uniqueness of (1-Methyl-3-nitro-5,6,7,8-tetrahydronaphthalen-2-yl) benzoate lies in its specific ester group, which can influence its reactivity, solubility, and biological activity. The benzoate ester may provide distinct advantages in terms of stability and interaction with biological targets compared to other ester derivatives.
Propriétés
IUPAC Name |
(1-methyl-3-nitro-5,6,7,8-tetrahydronaphthalen-2-yl) benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-12-15-10-6-5-9-14(15)11-16(19(21)22)17(12)23-18(20)13-7-3-2-4-8-13/h2-4,7-8,11H,5-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIMZCWMVOYEZGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCCC2=CC(=C1OC(=O)C3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-ethyl-N-[3-(morpholine-4-carbonyl)phenyl]butanamide](/img/structure/B5867928.png)
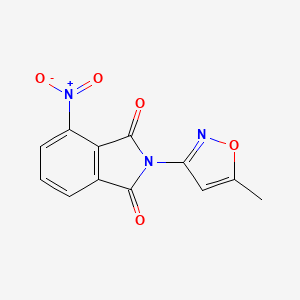
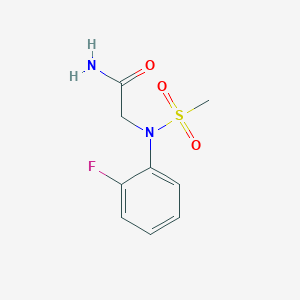
![5-ethyl-N-[(4-methoxyphenyl)methyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5867962.png)
![3-(3-chlorophenyl)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5867976.png)
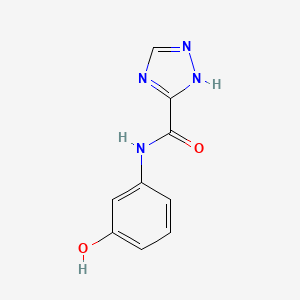
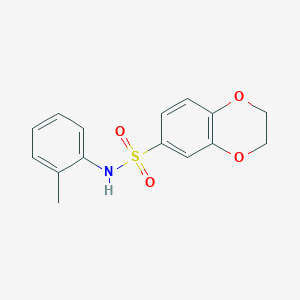
![2-fluoro-N-{[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl}benzamide](/img/structure/B5867992.png)
![ethyl {2-[(2-imino-3-methyl-5-oxo-4-imidazolidinylidene)methyl]phenoxy}acetate](/img/structure/B5867999.png)
![5-Acetyl-2-[(4,6-dimethylquinazolin-2-yl)amino]-4,6-dimethylpyrimidine](/img/structure/B5868002.png)
![Methyl 5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}furan-2-carboxylate](/img/structure/B5868006.png)
![3-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5868008.png)
![2-[cyclohexyl(methylsulfonyl)amino]-N-(2,6-difluorophenyl)acetamide](/img/structure/B5868027.png)
